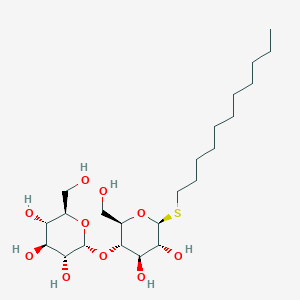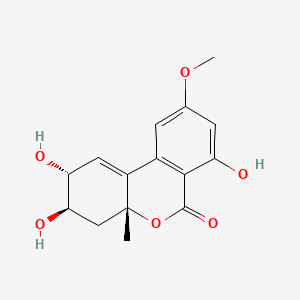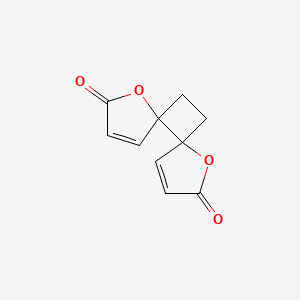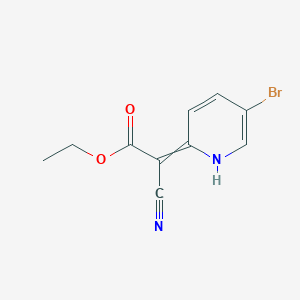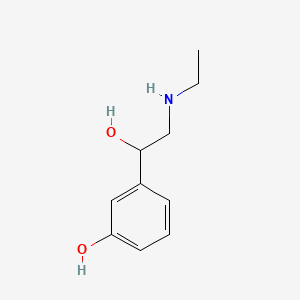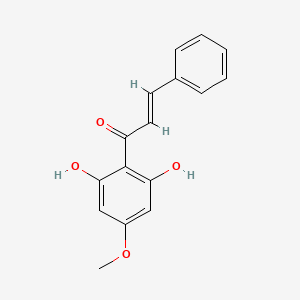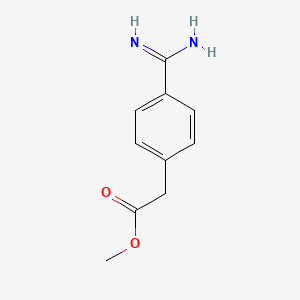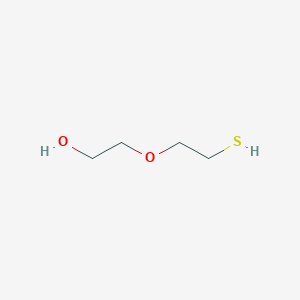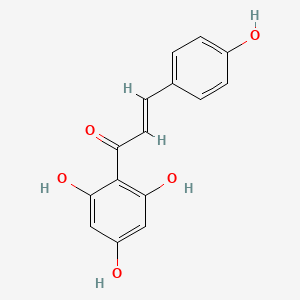
AFX-9901
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AFX-9901 is derived from a natural compound and has potent tumorcidal and anti-angiogenic properties. In pilot human studies it demonstrated efficacy in a variety of solid tumors and had minimal side effects.
Wissenschaftliche Forschungsanwendungen
Nuclear Localization and Transcriptional Activity Regulation
AFX, a Forkhead transcription factor, is regulated through phosphorylation by Protein Kinase B (PKB/Akt). This process alters its subcellular distribution and activity, impacting gene expression and cellular functions. Studies reveal that phosphorylation of AFX by PKB occurs in the nucleus and is essential for its transcriptional activity regulation. It shifts AFX's localization from the nucleus to the cytoplasm, influencing its role in gene expression (Brownawell et al., 2001).
Cell Cycle Regulation and Oncogenic Transformation
AFX-like Forkhead transcription factors, including AFX, play a crucial role in cell-cycle regulation. Their overexpression can cause growth suppression in various cell lines, highlighting their potential impact on oncogenic transformation. This suppression is linked to the cell-cycle inhibitor p27kip1, indicating AFX's involvement in key cellular growth and division processes (Medema et al., 2000).
Role in Acute Leukemias
The AFX gene, which encodes for the AFX protein, is involved in acute leukemias, particularly when fused with the MLL gene. This association provides insights into the genetic mechanisms underlying certain types of leukemia and highlights the significance of AFX in cancer research (Borkhardt et al., 1997).
Genomic Analysis in Skin Cancer
In the context of atypical fibroxanthoma (AFX), a rare skin cancer, genomic analysis has revealed significant mutations and pathways involved in tumor development. This includes mutations in genes like COL11A1 and ERBB4, and pathways like epithelial to mesenchymal transition (EMT). Such studies are crucial for understanding the molecular basis of AFX and developing targeted therapies (Lai et al., 2017).
Eigenschaften
Molekularformel |
C18H18Cl3FN4OS |
|---|---|
Aussehen |
Solid powder |
Synonyme |
AFX9901; AFX-9901; AFX 9901; ; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


